REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2[N:16]=[CH:15][C:14]3[CH:17]=[N:18][N:19]([CH:20]4[CH2:25][CH2:24][CH2:23][CH2:22][O:21]4)[C:13]=3[CH:12]=2)C=[C:7]([O:9][CH3:10])[CH:8]=1.S(Cl)([Cl:29])(=O)=O.[CH2:31]([Cl:33])Cl>>[Cl:29][C:4]1[C:3]([O:2][CH3:1])=[CH:8][C:7]([O:9][CH3:10])=[C:31]([Cl:33])[C:5]=1[C:11]1[N:16]=[CH:15][C:14]2[CH:17]=[N:18][N:19]([CH:20]3[CH2:25][CH2:24][CH2:23][CH2:22][O:21]3)[C:13]=2[CH:12]=1
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)C1=CC2=C(C=N1)C=NN2C2OCCCC2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
It was stirred at r.t. for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=C1OC)OC)Cl)C1=CC2=C(C=N1)C=NN2C2OCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |